molecular formula C8H14OS B15485183 1-Ethoxy-4-(ethylsulfanyl)but-2-yne CAS No. 14272-29-8

1-Ethoxy-4-(ethylsulfanyl)but-2-yne

Cat. No.: B15485183
CAS No.: 14272-29-8
M. Wt: 158.26 g/mol
InChI Key: UWWHBABBWMAFKT-UHFFFAOYSA-N
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Description

1-Ethoxy-4-(ethylsulfanyl)but-2-yne is a specialty alkyne compound of interest in synthetic organic chemistry and materials science research. It serves as a valuable bifunctional building block, containing both ethoxy and ethylsulfanyl (thioether) groups linked by a but-2-yne spacer. This molecular architecture allows it to act as a versatile scaffold in metal-catalyzed coupling reactions, including the copper-catalyzed synthesis of propargylic ethers and thioethers . Researchers can utilize this compound in the construction of complex molecular structures, such as in cyclization reactions analogous to the Pauson-Khand reaction, which is a powerful method for forming cyclopentenones . The presence of the thioether moiety also makes it a potential ligand for metal catalysts or a precursor in the development of organic materials. This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

14272-29-8

Molecular Formula

C8H14OS

Molecular Weight

158.26 g/mol

IUPAC Name

1-ethoxy-4-ethylsulfanylbut-2-yne

InChI

InChI=1S/C8H14OS/c1-3-9-7-5-6-8-10-4-2/h3-4,7-8H2,1-2H3

InChI Key

UWWHBABBWMAFKT-UHFFFAOYSA-N

Canonical SMILES

CCOCC#CCSCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Ethylsulfanyl-Containing Compounds

Ethylsulfanyl groups are known to enhance radical scavenging activity due to sulfur’s redox-active nature. For example:

  • Thiosemicarbazide derivatives (e.g., compound 3 from ): Exhibited exceptional antioxidant activity in DPPH (IC₅₀ = 0.22 µg/mL) and FRAP (3054 µM/100 g) assays, outperforming ascorbic acid .
  • 2-(Ethylsulfanyl)benzohydrazide derivatives : Demonstrated radical scavenging via triazole ring formation, with IC₅₀ values comparable to gallic acid (1.08–0.74 µg/mL) .

Key Difference : 1-Ethoxy-4-(ethylsulfanyl)but-2-yne lacks the aromatic or heterocyclic systems present in these analogs, which may reduce its antioxidant efficacy but improve alkyne-specific reactivity (e.g., click chemistry).

Ethoxy-Containing Compounds

Ethoxy groups influence solubility and electronic properties. For instance:

  • Fluorinated quinazolinones (e.g., compound 7 from ): Synthesized via [3+3] heterocyclization, these compounds leverage ethoxy-like substituents for stability in medicinal chemistry applications .
  • α,β-Unsaturated ketones with thiourea : Ethoxy analogs are used in cyclization reactions to form pyrimidine derivatives, highlighting their role as electron-withdrawing groups .

Table 1: Comparative Analysis of Key Compounds

Compound Name Functional Groups Key Property/Activity Application/Relevance Reference
1-Ethoxy-4-(ethylsulfanyl)but-2-yne Ethoxy, ethylsulfanyl, alkyne Hypothetical: Alkyne reactivity Organic synthesis intermediate
Thiosemicarbazide derivative (3) Ethylsulfanyl, triazole IC₅₀ = 0.22 µg/mL (DPPH) Antioxidant drug candidates
Fluorinated quinazolinone (7) Ethylsulfanyl, tetrafluorobenzoyl Stability in heterocyclization Medicinal chemistry scaffolds

Industrial and Research Implications

  • Antioxidant Potential: While ethylsulfanyl analogs show promise, the alkyne core of 1-Ethoxy-4-(ethylsulfanyl)but-2-yne may limit bioavailability, necessitating derivatization for biological applications .
  • Market Relevance : But-2-yne derivatives are industrially significant (e.g., polymer precursors), though specific data on this compound remains sparse .

Q & A

Q. What advanced techniques elucidate the compound’s solid-state structure and polymorphism?

  • Methodological Answer : Perform single-crystal X-ray diffraction (SCXRD) to resolve bond lengths and angles. Compare to powder XRD patterns for polymorph screening. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess thermal stability and phase transitions .

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